![molecular formula C26H23N3O4 B2576808 methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate CAS No. 1014091-81-6](/img/structure/B2576808.png)
methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate is a complex organic compound that features a pyrazole ring substituted with benzyl and benzyloxy groups, and an amido linkage to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Benzylation and benzyloxylation: The pyrazole ring is then benzylated and benzyloxylated using benzyl chloride and sodium hydride in a suitable solvent like dimethylformamide (DMF).
Amidation: The resulting intermediate is reacted with 4-aminobenzoic acid to form the amido linkage.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydride reagents.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions would yield benzaldehyde or benzoic acid derivatives, while reduction of nitro groups would yield amines.
科学的研究の応用
Methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, particularly those involving inflammation and microbial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The benzyl and benzyloxy groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The amido linkage and ester group can also influence its solubility and bioavailability, affecting its overall efficacy.
類似化合物との比較
Similar Compounds
Methyl 3,4,5-tris(benzyloxy)benzoate: Similar in structure but with three benzyloxy groups on the benzoate ring.
Methyl 4-(benzyloxy)benzoate: Contains a single benzyloxy group on the benzoate ring.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar ester but with an ethyl group and a methyl-substituted benzyl group.
Uniqueness
Methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate is unique due to the presence of the pyrazole ring with benzyl and benzyloxy substitutions, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
methyl 4-[(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-32-26(31)21-12-14-22(15-13-21)27-24(30)23-17-29(16-19-8-4-2-5-9-19)28-25(23)33-18-20-10-6-3-7-11-20/h2-15,17H,16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCNLKXUOEHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
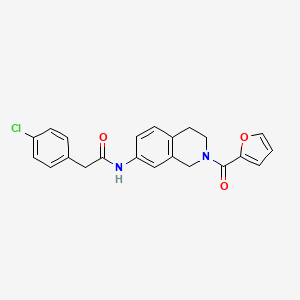
![2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2576726.png)
![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
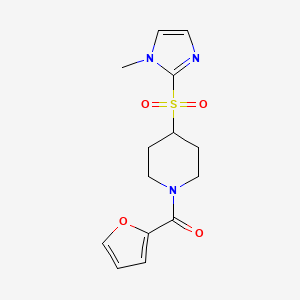
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)
![2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)
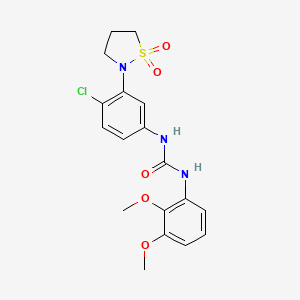
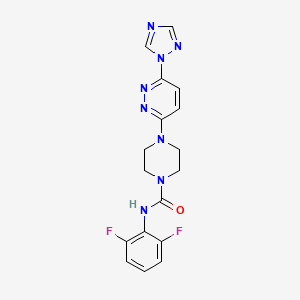
![5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2576740.png)
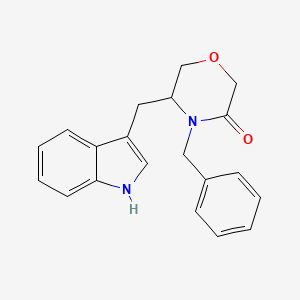
![8-[(2,4-dimethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2576743.png)
![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)
